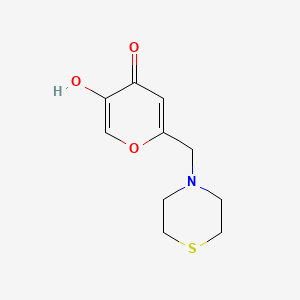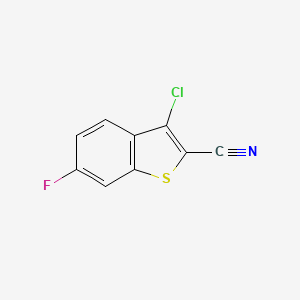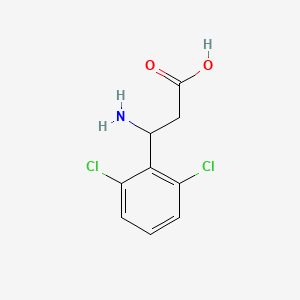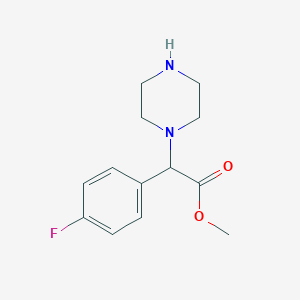
2-Amino-3,6-dichloroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,6-dichloroquinoxaline is a chemical compound with the molecular formula C8H5Cl2N3 It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dichloroquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with ammonia or an amine source. One common method includes the use of 2,3-dichloroquinoxaline as a starting material, which is then reacted with ammonia in the presence of a solvent such as ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,6-dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinoxalines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
2-Amino-3,6-dichloroquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dichloroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of amino acids. The compound binds to the active site of the enzyme, preventing its normal function and leading to various biological effects .
Comparison with Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Amino-3,6-dichloroquinoxaline.
6,7-Dichloroquinoxaline-2,3-dione: Another quinoxaline derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
3,6-dichloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13) |
InChI Key |
SQLRBNIWOMYRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)





![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)
![4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine](/img/structure/B12116417.png)
